Cas no 60857-16-1 (Ethyl 2-((4-methoxyphenyl)methylamino)acetate)
Ethyl 2-((4-methoxyphenyl)methylamino)acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-((4-methoxybenzyl)amino)acetate
- Ethyl 2-[(4-methoxybenzyl)amino]acetate
- Glycine, N-[(4-methoxyphenyl)methyl]-, ethyl ester
- 3-N-(p-methoxybenzyl)glycine ethyl ester
- AGN-PC-00F44I
- CTK5B2369
- ethyl 2-(4-methoxybenzylamino)acetate
- Ethyl 2-{[(4-methoxyphenyl)methyl]amino}acetate
- ethyl N-(4-methoxybenzyl)glycinate
- glycine-N-[(4-methoxyphenyl)methyl] Ethyl Ester
- SureCN1251880
- ETHYL 2-([(4-METHOXYPHENYL)METHYL]AMINO)ACETATE
- ethylmethoxybenzylaminoacetate
- ethyl (4-methoxybenzyl)glycinate
- WQXUIGPEUIVGKQ-UHFFFAOYSA-N
- SBB096514
- Ethyl [(4-methoxybenzyl)amino]acetate
- RP12915
- CE-
- SCHEMBL1251880
- AKOS000256415
- MFCD11151999
- CE-0701
- DA-04449
- Ethyl 2-[(4-methoxyphenyl)methylamino]acetate
- 60857-16-1
- ETHYL 2-{[(4-METHOXYPHENYL)METHYL]AMINOACETATE
- Ethyl N-[(4-methoxyphenyl)methyl]glycinate
- DTXSID60471373
- SY107573
- J-520563
- CS-0019245
- Ethyl2-((4-methoxybenzyl)amino)acetate
- (4-Methoxy-benzylamino)acetic acid ethyl ester
- Ethyl 2-((4-methoxyphenyl)methylamino)acetate
-
- MDL: MFCD11151999
- Inchi: 1S/C12H17NO3/c1-3-16-12(14)9-13-8-10-4-6-11(15-2)7-5-10/h4-7,13H,3,8-9H2,1-2H3
- InChI Key: WQXUIGPEUIVGKQ-UHFFFAOYSA-N
- SMILES: O(CC)C(CNCC1C=CC(=CC=1)OC)=O
Computed Properties
- Exact Mass: 223.12084340g/mol
- Monoisotopic Mass: 223.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.6
- XLogP3: 1.5
Ethyl 2-((4-methoxyphenyl)methylamino)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 078370-1g |
Ethyl 2-{[(4-methoxyphenyl)methyl]amino}acetate |
60857-16-1 | 95% | 1g |
£69.00 | 2022-03-01 | |
| Fluorochem | 078370-5g |
Ethyl 2-{[(4-methoxyphenyl)methyl]amino}acetate |
60857-16-1 | 95% | 5g |
£208.00 | 2022-03-01 | |
| Fluorochem | 078370-10g |
Ethyl 2-{[(4-methoxyphenyl)methyl]amino}acetate |
60857-16-1 | 95% | 10g |
£334.00 | 2022-03-01 | |
| Chemenu | CM184333-5g |
Ethyl 2-[(4-methoxybenzyl)amino]acetate |
60857-16-1 | 95+% | 5g |
$269 | 2021-06-09 | |
| Chemenu | CM184333-10g |
Ethyl 2-[(4-methoxybenzyl)amino]acetate |
60857-16-1 | 95+% | 10g |
$468 | 2021-06-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E847303-1g |
Ethyl 2-((4-methoxybenzyl)amino)acetate |
60857-16-1 | 97% | 1g |
732.60 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND361-5g |
Ethyl 2-((4-methoxyphenyl)methylamino)acetate |
60857-16-1 | 97% | 5g |
1101.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND361-1g |
Ethyl 2-((4-methoxyphenyl)methylamino)acetate |
60857-16-1 | 97% | 1g |
316.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND361-200mg |
Ethyl 2-((4-methoxyphenyl)methylamino)acetate |
60857-16-1 | 97% | 200mg |
113.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND361-50mg |
Ethyl 2-((4-methoxyphenyl)methylamino)acetate |
60857-16-1 | 97% | 50mg |
55.0CNY | 2021-08-05 |
Ethyl 2-((4-methoxyphenyl)methylamino)acetate Suppliers
Ethyl 2-((4-methoxyphenyl)methylamino)acetate Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on Ethyl 2-((4-methoxyphenyl)methylamino)acetate
Ethyl 2-((4-methoxyphenyl)methylamino)acetate (CAS No. 60857-16-1): An Overview of Its Properties, Applications, and Recent Research
Ethyl 2-((4-methoxyphenyl)methylamino)acetate (CAS No. 60857-16-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ethyl N-(4-methoxybenzyl)glycinate, is a derivative of glycine and features a methoxybenzyl moiety, which imparts unique chemical and biological properties. In this comprehensive overview, we will delve into the structural characteristics, synthesis methods, biological activities, and recent advancements in the study of Ethyl 2-((4-methoxyphenyl)methylamino)acetate.
Structural Characteristics
The molecular formula of Ethyl 2-((4-methoxyphenyl)methylamino)acetate is C13H17NO3, with a molecular weight of approximately 239.28 g/mol. The compound consists of an ethyl ester group, an amino group, and a substituted benzene ring. The presence of the methoxy group on the benzene ring enhances the compound's solubility and stability, making it suitable for various chemical reactions and biological assays.
Synthesis Methods
The synthesis of Ethyl 2-((4-methoxyphenyl)methylamino)acetate can be achieved through several routes. One common method involves the reaction of 4-methoxybenzaldehyde with glycine ethyl ester hydrochloride in the presence of a reducing agent such as sodium borohydride. This reaction forms an imine intermediate, which is subsequently reduced to yield the desired product. Another approach involves the nucleophilic substitution of ethyl bromoacetate with (4-methoxyphenyl)methylamine in a polar aprotic solvent like dimethylformamide (DMF).
Biological Activities
Recent studies have highlighted the potential biological activities of Ethyl 2-((4-methoxyphenyl)methylamino)acetate. One notable application is its use as a precursor in the synthesis of bioactive compounds with therapeutic potential. For instance, derivatives of this compound have shown promise in modulating neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders such as anxiety and depression.
A study published in the *Journal of Medicinal Chemistry* reported that Ethyl 2-((4-methoxyphenyl)methylamino)acetate derivatives exhibited significant binding affinity to serotonin receptors (5-HT1A) and dopamine receptors (D2). These findings suggest that these compounds could be valuable leads for developing novel treatments for psychiatric disorders.
Pharmacological Studies
In addition to its potential as a therapeutic agent, Ethyl 2-((4-methoxyphenyl)methylamino)acetate has been investigated for its pharmacological properties. Preclinical studies have demonstrated that this compound possesses anti-inflammatory and analgesic effects. A study conducted by researchers at the University of California found that Ethyl 2-((4-methoxyphenyl)methylamino)acetate reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Furthermore, preliminary clinical trials have shown that this compound is well-tolerated and exhibits low toxicity profiles, making it a promising candidate for further development as a pharmaceutical agent.
Current Research Trends
The ongoing research on Ethyl 2-((4-methoxyphenyl)methylamino)acetate is focused on optimizing its pharmacological properties and exploring new applications. One area of interest is the development of prodrugs that can enhance the bioavailability and efficacy of this compound. For example, researchers at Harvard University are investigating the use of nanoparticle-based delivery systems to improve the delivery and targeting of Ethyl 2-((4-methoxyphenyl)methylamino)acetate to specific tissues or organs.
Another emerging trend is the use of computational methods to predict and optimize the structure-activity relationships (SAR) of Ethyl 2-((4-methoxyphenyl)methylamino)acetate derivatives. Machine learning algorithms are being employed to identify key structural features that contribute to the biological activity of these compounds, thereby guiding rational drug design efforts.
Conclusion
In summary, Ethyl 2-((4-methoxyphenyl)methylamino)acetate (CAS No. 60857-16-1) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural characteristics, coupled with its promising biological activities, make it an attractive target for further investigation and development. As research continues to advance, it is likely that new insights into the properties and potential uses of this compound will emerge, paving the way for innovative therapeutic strategies.
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